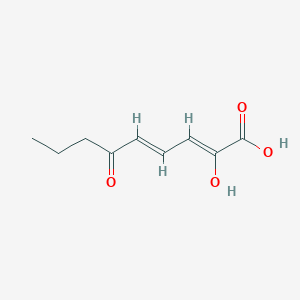

2-Hydroxy-6-oxonona-2,4-dienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydroxy-6-oxonona-2,4-dienoic acid is an alpha,beta-unsaturated monocarboxylic acid that is nona-2,4-dienoic acid carrying hydroxy and oxo substituents at positions 2 and 6 respectively. It has a role as a bacterial xenobiotic metabolite. It is a 6-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-hydroxy-6-oxo-nona-2,4-dienoate.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Metabolic Functions

Research has demonstrated that 2-hydroxy-6-oxonona-2,4-dienoic acid plays a crucial role in several metabolic pathways:

- Lipid Metabolism : The compound has been shown to influence lipid metabolism, particularly in the degradation pathways of phenylpropanoid compounds. It acts as an intermediate in various biochemical reactions that facilitate the breakdown of complex organic molecules .

- Regulatory Mechanisms : Modifications derived from this compound can impact transcriptional activation within cellular systems, suggesting potential roles in gene expression regulation .

Applications in Microbial Degradation

The compound has been extensively studied for its role in the microbial degradation of aromatic hydrocarbons:

- Bioremediation : Microorganisms such as Pseudomonas putida utilize this compound in the degradation of environmental pollutants like biphenyl. This process involves meta ring-fission pathways that convert complex hydrocarbons into simpler compounds that can be further metabolized .

Case Study 1: Enzymatic Pathways

A study investigated the enzymatic reduction of this compound by a specific enzyme from Pseudomonas sp. This enzyme catalyzed the conversion of biphenyl derivatives into hydroxylated products, demonstrating the compound's significance in microbial metabolism and potential applications in bioremediation strategies .

Case Study 2: Lipid Metabolism

Another research focused on the effects of this compound on lipid metabolism. The findings indicated that this compound could enhance lipid degradation rates in certain microbial strains, suggesting its utility in developing biocatalysts for industrial applications .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxybutanoic acid | Contains a hydroxyl group but lacks unsaturation | Simpler structure; primarily involved in metabolism |

| 4-Oxobutanoic acid | Contains a keto group but fewer double bonds | More saturated; different reactivity profile |

| 3-Hydroxy-3-methylbutanoic acid | Similar hydroxyl functionality with branched chain | Different metabolic pathways due to branching |

The unique arrangement of double bonds and functional groups in this compound confers distinct reactivity patterns compared to these similar compounds .

Análisis De Reacciones Químicas

Hydrolysis via 2-Hydroxy-6-oxonona-2,4-dienedioate Hydrolase (MhpC)

The enzyme 2-hydroxy-6-oxonona-2,4-dienedioate hydrolase (EC 3.7.1.14, encoded by mhpC) catalyzes the hydrolysis of 2-hydroxy-6-oxonona-2,4-dienoic acid in two distinct reactions :

| Substrate | Products | Enzyme | Conditions |

|---|---|---|---|

| (2Z,4E)-2-hydroxy-6-oxonona-2,4-diene-1,9-dioate + H₂O | (2Z)-2-hydroxypenta-2,4-dienoate + succinate | MhpC | Aerobic, pH ~7.0 |

| (2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-triene-1,9-dioate + H₂O | (2Z)-2-hydroxypenta-2,4-dienoate + fumarate | MhpC | Aerobic, pH ~7.0 |

Key Features :

-

Stereospecificity : The enzyme acts on substrates with (2Z,4E) and (2Z,4E,7E) configurations, maintaining geometric fidelity during cleavage .

-

Mechanism : MhpC employs a catalytic triad (Ser110-Asp235-His263) and forms an acyl-enzyme intermediate via a hemi-ketal adduct with Ser110 .

-

Oxyanion Stabilization : A tripartite oxyanion hole involving Ser40 stabilizes transition states during hydrolysis .

Conversion to 4-Hydroxy-2-ketopentanoate

The product 2-hydroxypenta-2,4-dienoate undergoes further hydration via 2-keto-4-pentenoate hydratase (MhpD, EC 4.2.1.80) :

Reaction :

4-Hydroxy-2-oxopentanoate ⇌ 2-oxopent-4-enoate + H₂O

Role :

-

Converts the enolic form of 2-oxopent-4-enoate into 4-hydroxy-2-ketopentanoate, facilitating entry into central metabolic pathways (e.g., TCA cycle) .

Role in Phenylpropanoid Degradation Pathways

In Pseudomonas spp. and Escherichia coli, this compound is a key intermediate in the degradation of aromatic pollutants:

-

Initial Monooxygenation : Aryl substrates (e.g., 2-propylphenol) are oxidized to 3-propylcatechol via NADH-dependent monooxygenases .

-

Meta-Cleavage : Catechol derivatives undergo oxidative cleavage to form this compound .

-

Hydrolysis : MhpC cleaves the compound into smaller carboxylic acids for assimilation .

Structural Determinants of Reactivity

The compound’s reactivity is governed by:

Propiedades

Fórmula molecular |

C9H12O4 |

|---|---|

Peso molecular |

184.19 g/mol |

Nombre IUPAC |

(2Z,4E)-2-hydroxy-6-oxonona-2,4-dienoic acid |

InChI |

InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3+,8-6- |

Clave InChI |

XUNCLPUITPERRV-GMWFMGJWSA-N |

SMILES isomérico |

CCCC(=O)/C=C/C=C(/C(=O)O)\O |

SMILES canónico |

CCCC(=O)C=CC=C(C(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.